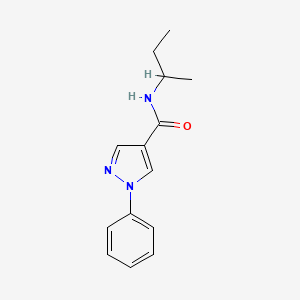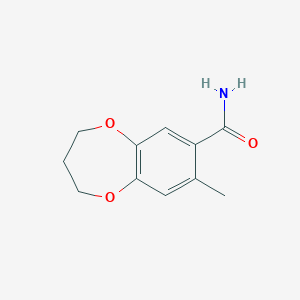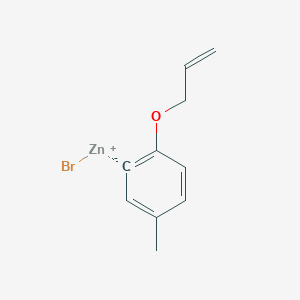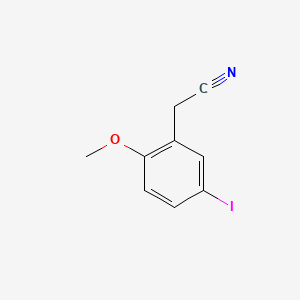
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an isopropyl group, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide typically involves the reaction of 3-chloro-4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Nucleophiles like thiols or amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while Michael addition can produce β-substituted acrylamides.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its stability and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13ClFNO |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
(E)-3-(3-chloro-4-fluorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H13ClFNO/c1-8(2)15-12(16)6-4-9-3-5-11(14)10(13)7-9/h3-8H,1-2H3,(H,15,16)/b6-4+ |
Clé InChI |
SJMCIYAKDJZFCS-GQCTYLIASA-N |
SMILES isomérique |
CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)F)Cl |
SMILES canonique |
CC(C)NC(=O)C=CC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)


![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)

![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)

![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
